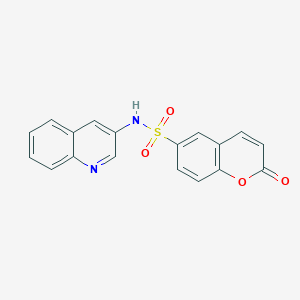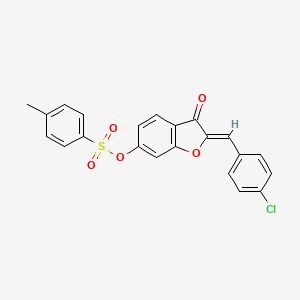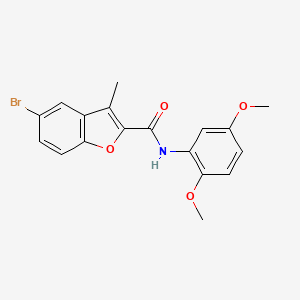![molecular formula C26H21NO7 B15108016 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B15108016.png)
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a phenyl group, and a benzyloxycarbonyl-protected beta-alanine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through selective oxidation and hydroxylation reactions.
Attachment of the Benzyloxycarbonyl-Protected Beta-Alanine: The final step involves the coupling of the chromen-4-one derivative with benzyloxycarbonyl-protected beta-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Hydrolysis: Removal of the benzyloxycarbonyl group to yield the free amine.
Aplicaciones Científicas De Investigación
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl [ (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
- 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
- 2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-allopyranoside
Uniqueness
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl-protected beta-alanine moiety differentiates it from other chromen-4-one derivatives, potentially enhancing its stability and bioavailability.
Propiedades
Fórmula molecular |
C26H21NO7 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C26H21NO7/c28-20-13-19(14-23-25(20)21(29)15-22(34-23)18-9-5-2-6-10-18)33-24(30)11-12-27-26(31)32-16-17-7-3-1-4-8-17/h1-10,13-15,28H,11-12,16H2,(H,27,31) |
Clave InChI |
WBIZZCXCYFHMFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B15107934.png)
![2-[4-(2,3-dihydrobenzo[b]furan-5-ylmethyl)piperazinyl]-N-(1,2,3,4-tetrahydrona phthyl)acetamide](/img/structure/B15107941.png)

![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15107949.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107956.png)
![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107959.png)


![7-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide](/img/structure/B15107980.png)
![ethyl N-[3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]carbamate](/img/structure/B15107991.png)
![Ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15107997.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B15108009.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15108017.png)
